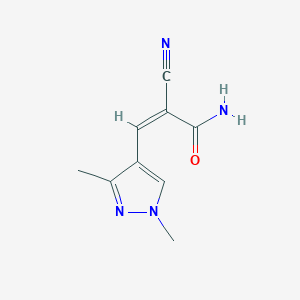![molecular formula C18H16N4O5 B449608 N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B449608.png)
N',N'-BIS[(E)-1-(2-FURYL)ETHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring system, which is a five-membered aromatic ring containing one oxygen atom. The presence of furan rings in its structure contributes to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide typically involves the condensation of furfural with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The reaction can be represented as follows:
Furfural+Hydrazine Derivative→N’ 2 ,N’ 5 -bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the furan rings to dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide involves its interaction with specific molecular targets and pathways. The furan rings in its structure can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~4~-bis[1-(5-methyl-2-furyl)ethylidene]succinohydrazide
- N’-(1-(2-furyl)ethylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide
Uniqueness
N’~2~,N’~5~-bis[1-(2-furyl)ethylidene]-2,5-furandicarbohydrazide is unique due to its specific arrangement of furan rings and hydrazide groups. This unique structure contributes to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H16N4O5 |
|---|---|
Molekulargewicht |
368.3g/mol |
IUPAC-Name |
2-N,5-N-bis[(E)-1-(furan-2-yl)ethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C18H16N4O5/c1-11(13-5-3-9-25-13)19-21-17(23)15-7-8-16(27-15)18(24)22-20-12(2)14-6-4-10-26-14/h3-10H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI-Schlüssel |
NXIIFFNOFFTBRV-AYKLPDECSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)C(=O)N/N=C(/C2=CC=CO2)\C)/C3=CC=CO3 |
SMILES |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(O1)C(=O)NN=C(C)C2=CC=CO2)C3=CC=CO3 |
Löslichkeit |
44.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(E)-[3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxyphenyl]methylideneamino]-2-methylpyrazole-3-carboxamide](/img/structure/B449525.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449526.png)

![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B449530.png)
![2-[5-(2-NITROPHENYL)FURAN-2-YL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B449531.png)
![3-[(2-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449533.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-({5-[(2-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B449535.png)
![2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449536.png)
![N'-(2-chloro-6-fluorobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449539.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B449541.png)
![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
![3-[(4-Ethoxyphenoxy)methyl]benzohydrazide](/img/structure/B449544.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2,4-dimethoxybenzylidene)propanohydrazide](/img/structure/B449545.png)
![ethyl 2-({3-nitro-2-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B449548.png)
